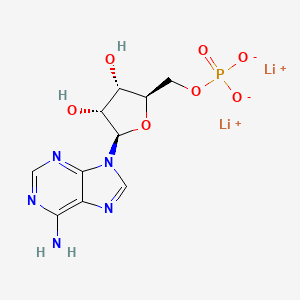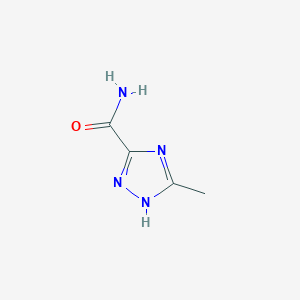
1-Naphthalenesulfonyl fluoride
Descripción general
Descripción
1-Naphthalenesulfonyl fluoride is an organic compound with the molecular formula C10H7FO2S. It is a sulfonyl fluoride derivative of naphthalene, characterized by the presence of a sulfonyl fluoride group attached to the naphthalene ring. This compound is known for its stability and reactivity, making it valuable in various chemical applications .
Mecanismo De Acción
Target of Action
Naphthalene-1-sulfonyl fluoride (NSF) is a sulfonyl fluoride derivative that has been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for its unique stability-reactivity balance . The primary targets of NSF are context-specific amino acids or proteins . It acts as an electrophile, forming a covalent bond with these targets for diverse applications .
Mode of Action
NSF interacts with its targets through a selective covalent interaction . Due to its relatively low reactivity toward nucleophilic substitution and exclusive heterolytic property, NSF can selectively interact with specific amino acids or proteins . This interaction results in changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
It is known that nsf can react with active site amino acids to inactivate enzymes . This suggests that NSF may affect various biochemical pathways by modulating the activity of key enzymes.
Pharmacokinetics
The balance of reactivity and stability that makes nsf attractive for biological applications, particularly its resistance to hydrolysis under physiological conditions, suggests that it may have favorable adme properties .
Result of Action
The result of NSF’s action at the molecular and cellular level is largely dependent on its specific targets. For instance, when NSF reacts with active site amino acids to inactivate enzymes, it can disrupt the normal function of these enzymes, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of NSF can be influenced by various environmental factors. For example, the presence of other molecules that can react with NSF may affect its selectivity and reactivity. Additionally, factors such as pH and temperature can influence the stability and reactivity of NSF .
Análisis Bioquímico
Biochemical Properties
Naphthalene-1-sulfonyl fluoride is known for its relatively low reactivity toward nucleophilic substitution, which makes it a privileged motif in the selective covalent interaction with context-specific amino acids or proteins . This property allows Naphthalene-1-sulfonyl fluoride to play a significant role in diverse biochemical applications .
Cellular Effects
Sulfonyl fluorides, a group to which Naphthalene-1-sulfonyl fluoride belongs, have been found to have remarkable utility as covalent probes in chemical biology, enabling the efficient targeting of active-site amino acid residues .
Molecular Mechanism
The molecular mechanism of Naphthalene-1-sulfonyl fluoride is largely based on its ability to interact with active site amino acids to inactivate these enzymes . This interaction leads to the development of corresponding sulfonyl fluoride-type protease inhibitors .
Dosage Effects in Animal Models
It is known that the fatal dosage of sodium fluoride, a related compound, is approximately 5–10 mg/kg in most commonly treated animal species .
Metabolic Pathways
Sulfonyl fluorides are known to interact with various enzymes and cofactors .
Transport and Distribution
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Subcellular Localization
Sulfonyl fluorides are known to be used in investigating protein folding and dynamics .
Métodos De Preparación
1-Naphthalenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 1-naphthalenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available reagents . These methods are efficient and provide high yields of the desired product.
Análisis De Reacciones Químicas
1-Naphthalenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the sulfonyl fluoride group, it can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Substitution Reactions: It can undergo substitution reactions where the sulfonyl fluoride group is replaced by other functional groups.
Common reagents used in these reactions include potassium fluoride, potassium bifluoride, and various nucleophiles. The major products formed depend on the specific nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
1-Naphthalenesulfonyl fluoride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1-Naphthalenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
2-Naphthalenesulfonyl fluoride: Similar in structure but with the sulfonyl fluoride group attached at a different position on the naphthalene ring.
Benzenesulfonyl fluoride: A simpler aromatic sulfonyl fluoride with a benzene ring instead of a naphthalene ring.
4-Chlorobenzenesulfonyl fluoride: Contains a chlorine substituent on the benzene ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other sulfonyl fluorides. Its naphthalene backbone offers additional aromatic stability and potential for π-π interactions, making it valuable in various chemical and biological applications .
Propiedades
IUPAC Name |
naphthalene-1-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKMYBMCWFRCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80605835 | |
| Record name | Naphthalene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317-55-5 | |
| Record name | Naphthalene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80605835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 317-55-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(10Z)-Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one](/img/structure/B3051110.png)


